2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride
Overview
Description
“2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS Number: 1258652-36-6 . It has a molecular weight of 333.26 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O2.ClH/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18;/h2-5,12H,6-11H2,1H3,(H,17,19);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.26 . It appears as a powder and is typically stored at room temperature .Scientific Research Applications
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Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride are currently unknown
Mode of Action
It is known that the morpholine ring structure in the compound may play a role in its interaction with its targets .
Biochemical Pathways
Tertiary aliphatic amines, such as the morpholine group in this compound, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
properties
IUPAC Name |
2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18;/h2-5,12H,6-11H2,1H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNPTBZZVYBHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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